molecular formula C23H25N3O3 B3017814 N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide CAS No. 920409-82-1

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide

Cat. No.: B3017814
CAS No.: 920409-82-1
M. Wt: 391.471
InChI Key: NRVLPHACPTVUCH-UHFFFAOYSA-N
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Description

N-[2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked via an oxyethyl chain to a pyridazine ring substituted with a 4-ethoxyphenyl group. Its molecular formula is approximately C₂₂H₂₃N₃O₃ (molecular weight ~377.4 g/mol), as inferred from structurally similar compounds . The ethoxyphenyl-pyridazine moiety may confer unique pharmacokinetic or target-binding properties, while the dimethylbenzamide group is a common feature in histone deacetylase (HDAC) inhibitors and other enzyme-targeting agents .

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-28-20-7-5-18(6-8-20)21-9-10-22(26-25-21)29-12-11-24-23(27)19-14-16(2)13-17(3)15-19/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVLPHACPTVUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The oxyethyl chain is then attached via nucleophilic substitution, and finally, the dimethylbenzamide moiety is introduced through amide bond formation. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium on carbon, and reagents like ethyl bromide and dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The oxyethyl chain can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzamides and pyridazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC Inhibitors with Benzamide Moieties

LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)
  • Structure: Shares the 3,5-dimethylbenzamide core but replaces the ethoxyphenyl-pyridazine with a hydroxyamino-oxohexyloxy chain.
  • Activity : Selective inhibitor of HDAC4/5, effective at 0.2–1 μM concentrations in combination with cisplatin .
  • Key Difference: The hydroxyamino group in LMK235 likely chelates zinc in HDAC active sites, whereas the ethoxyphenyl-pyridazine in the target compound may lack this mechanism, suggesting divergent targets or isoform selectivity .
II-6j (N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide)
  • Structure : Contains a tetrazole ring and hydroxycarbamoyl group attached to the benzamide.
  • Activity : Targets HDACs via zinc chelation, similar to LMK234.
  • Key Difference : The tetrazole and hydroxycarbamoyl groups enhance metal-binding capacity, unlike the ethoxyphenyl-pyridazine in the target compound, which may prioritize hydrophobic interactions .

Pyridazine/Isoxazole Derivatives with Aromatic Substitutions

I-6230 Series (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate Derivatives)
  • Structure: Ethyl benzoate esters linked to pyridazine or isoxazole rings via phenethylamino groups.
  • Activity : Likely modulates kinase or receptor targets due to pyridazine/isoxazole motifs.
  • Key Difference: The ester group in I-6230 derivatives may reduce metabolic stability compared to the amide linkage in the target compound.

Pyridazine Derivatives with Substituted Benzamides

N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (CAS 957499-96-6)
  • Structure: Pyridazine substituted with a pyrazole ring and linked to 4-ethoxybenzamide via an aminoethyl chain.
  • Key Difference: The pyrazole substituent may alter binding affinity compared to the ethoxyphenyl group in the target compound. The aminoethyl linker vs. oxyethyl chain could influence conformational flexibility and hydrogen-bonding capacity .
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide (CAS 921573-41-3)
  • Structure: Features a 6-oxopyridazinone ring with a 4-methoxyphenyl group.
  • This may impact bioavailability and target engagement .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Targets/Activity
Target Compound 3,5-Dimethylbenzamide Ethoxyphenyl-pyridazine, oxyethyl linker ~377.4 Hypothesized HDAC or kinase inhibition
LMK235 3,5-Dimethylbenzamide Hydroxyamino-oxohexyloxy chain ~350.4 HDAC4/5 inhibition
II-6j 3,5-Dimethylbenzamide Tetrazole, hydroxycarbamoyl groups ~465.5 HDAC inhibition
I-6230 Ethyl benzoate Pyridazin-3-yl phenethylamino ~350.0 Kinase/receptor modulation
CAS 957499-96-6 4-Ethoxybenzamide Pyrazole-pyridazine, aminoethyl linker ~380.4 Unknown
CAS 921573-41-3 3,5-Dimethylbenzamide Methoxyphenyl-6-oxopyridazinone ~377.4 Unknown

Research Findings and Implications

  • Structural Determinants of Activity : The ethoxyphenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to methoxy analogs, as seen in CAS 921573-41-3 .
  • Pharmacokinetics: The oxyethyl linker may improve solubility relative to aminoethyl chains (e.g., CAS 957499-96-6), balancing hydrophobicity from the ethoxyphenyl group .

Biological Activity

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with an ethoxyphenyl group, linked to a dimethylbenzamide moiety through an oxyethyl chain. Its molecular formula is C23H25N3O3C_{23}H_{25}N_{3}O_{3} and its CAS number is 920409-82-1. The unique structure suggests various biological interactions, particularly in cancer treatment and antimicrobial activity.

The biological activity of this compound may involve:

  • Enzyme Inhibition: The compound could inhibit specific enzymes related to tumor growth or microbial resistance.
  • Receptor Modulation: It may interact with receptors that play critical roles in cellular signaling pathways.
  • DNA Interaction: Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit promising antitumor activity. For instance, compounds tested on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant inhibition of cell proliferation in both 2D and 3D culture assays.

CompoundCell LineIC50 (μM) 2DIC50 (μM) 3D
This compoundHCC8276.26 ± 0.3320.46 ± 8.63
This compoundNCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate a higher efficacy in 2D assays compared to 3D models, suggesting that the compound may be more effective in simpler environments.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated through broth microdilution tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Compounds with similar structures have shown effective antibacterial properties.

Case Studies

  • Antitumor Screening: A study evaluated multiple derivatives of pyridazine for their antitumor effects using both two-dimensional and three-dimensional cell culture systems. The findings revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against lung cancer cell lines.
  • DNA Binding Studies: Research has shown that certain pyridazine derivatives can bind to DNA and inhibit the activity of DNA-dependent enzymes, which is crucial for their antitumor mechanisms. This binding was characterized as occurring predominantly within the minor groove of the DNA helix.

Q & A

Basic: What are the optimal synthetic routes for N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide?

Methodological Answer:
The synthesis involves multi-step functionalization of pyridazine and benzamide precursors. Key steps include:

  • Pyridazine Core Formation: React 4-ethoxyphenyl acetamide derivatives with nitroindazoles under Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig conditions) to introduce the pyridazin-3-yloxy group .
  • Benzamide Coupling: Use nucleophilic substitution or amide bond formation (e.g., EDC/HOBt or DCC) to attach the 3,5-dimethylbenzamide moiety to the ethoxyethyl linker .
  • Protection/Deprotection: Employ trityl (Trt) groups to protect reactive amine intermediates, followed by acidic deprotection (e.g., TFA/water/triisopropylsilane) .
    Critical Parameters: Optimize reaction solvents (e.g., DMF or THF), catalysts (e.g., Pd₂(dba)₃/BINAP), and purification techniques (e.g., column chromatography with ethyl acetate/hexane) to achieve >90% purity .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:
Validate the structure through:

  • ¹H/¹³C NMR: Compare experimental shifts with theoretical predictions. For example:
    • Pyridazine protons: δ 8.2–8.6 ppm (aromatic H).
    • Ethoxy group: δ 1.3–1.5 ppm (CH₃), δ 4.0–4.2 ppm (OCH₂) .
  • HRMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 448.18) with <2 ppm error .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for benzamide) .

Advanced: How should researchers design experiments to evaluate anti-proliferative activity?

Methodological Answer:

  • In Vitro Assays:
    • Use MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM doses. Include positive controls (e.g., cisplatin) .
    • Monitor IC₅₀ values and apoptosis markers (e.g., Annexin V/PI staining) .
  • Mechanistic Studies:
    • Perform Western blotting for JNK1 pathway proteins (e.g., phospho-c-Jun) to assess target engagement .
    • Use siRNA knockdown to validate pathway specificity .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize assay conditions (e.g., cell passage number, serum concentration) .
    • Validate compound stability in DMSO/medium via HPLC .
  • Meta-Analysis:
    • Compare IC₅₀ ranges across published analogs (e.g., pyridazine derivatives with varying substituents) to identify structure-activity trends .
    • Use computational tools (e.g., molecular docking) to rationalize potency differences .

Advanced: What strategies improve pharmacokinetics and metabolic stability?

Methodological Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation .
    • Replace the ethoxy group with a morpholine ring to enhance solubility .
  • In Vivo Testing:
    • Conduct pharmacokinetic studies in rodents (e.g., IV/PO administration) to measure t₁/₂, Cmax, and bioavailability .
    • Use LC-MS/MS to quantify metabolites in plasma/liver microsomes .

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

  • Analog Synthesis:
    • Vary substituents on the pyridazine (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) and benzamide (e.g., 3,5-diethyl vs. 3,5-dimethyl) .
  • Activity Profiling:
    • Test analogs against a panel of kinase targets (e.g., JNK1, ATX) using enzymatic assays .
    • Correlate logP values (calculated via HPLC) with cellular permeability .

Advanced: What computational models aid in target identification and binding mode prediction?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to dock the compound into JNK1 (PDB: 3V6U) or ATX (PDB: 6RPL) active sites .
    • Validate poses with MD simulations (e.g., GROMACS) to assess binding stability .
  • QSAR Modeling:
    • Build regression models linking structural descriptors (e.g., topological polar surface area) to IC₅₀ values .

Basic: What purification techniques are effective for intermediates and final products?

Methodological Answer:

  • Chromatography:
    • Use silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane) for intermediates .
    • Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final compounds .
  • Recrystallization:
    • Optimize solvent pairs (e.g., ethanol/water) for high-yield crystallization .

Advanced: How is metabolic stability assessed in preclinical development?

Methodological Answer:

  • Microsomal Assays:
    • Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
    • Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method .
  • CYP Inhibition Screening:
    • Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) .

Advanced: How are in vivo toxicity studies designed for this compound?

Methodological Answer:

  • Acute Toxicity:
    • Administer escalating doses (10–200 mg/kg) to rodents. Monitor body weight, organ histology, and serum biomarkers (e.g., ALT, creatinine) for 14 days .
  • Genotoxicity:
    • Conduct Ames tests (TA98/TA100 strains) and micronucleus assays in bone marrow cells .

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